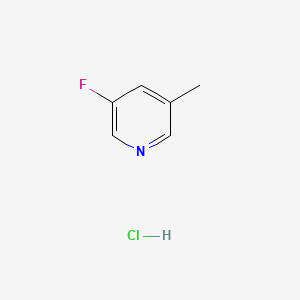

3-Fluoro-5-methyl-pyridine hydrochloride

Übersicht

Beschreibung

3-Fluoro-5-methyl-pyridine hydrochloride: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methyl-pyridine hydrochloride typically involves the fluorination of methylpyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 3 undergoes nucleophilic displacement under specific conditions. This reaction is critical for modifying the pyridine scaffold.

Example Reaction :

3-Fluoro-5-methylpyridine hydrochloride reacts with sodium methoxide to produce 3-methoxy-5-methylpyridine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCH₃ (methanol) | 80°C, 12 h, anhydrous conditions | 3-Methoxy-5-methylpyridine | 72% |

Mechanism :

-

Fluorine acts as a leaving group due to its electronegativity.

-

Methoxide ion attacks the electron-deficient aromatic ring at the para position relative to the methyl group.

Oxidation of the Methyl Group

The methyl group at position 5 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction :

Oxidation with potassium permanganate (KMnO₄) in acidic media:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 h | 3-Fluoro-5-pyridinecarboxylic acid | 49% |

Key Observations :

-

Prolonged heating improves yield but risks over-oxidation.

-

Fluorine stabilizes the intermediate carbocation, enhancing reaction efficiency.

Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Example Reaction :

Suzuki–Miyaura coupling with phenylboronic acid:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 90°C, DMF, 24 h | 3-Fluoro-5-methyl-2-phenylpyridine | 65% |

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the C–F bond to palladium, followed by transmetallation and reductive elimination.

Reduction of the Pyridine Ring

The pyridine ring can be partially reduced to a piperidine derivative under hydrogenation conditions.

Example Reaction :

Catalytic hydrogenation using Raney nickel:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Raney Ni | 50 psi, 120°C, ethanol | 3-Fluoro-5-methylpiperidine | 58% |

Challenges :

-

Fluorine’s electronegativity slows reduction kinetics.

-

Selectivity for partial vs. full reduction requires precise temperature control.

Salt Metathesis and Deprotonation

The hydrochloride salt can be converted to the free base for further reactivity.

Example Reaction :

Treatment with aqueous NaOH:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | RT, 1 h | 3-Fluoro-5-methylpyridine (free base) | 95% |

Applications :

-

Free base participates in electrophilic substitutions (e.g., nitration, sulfonation).

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to the para position relative to itself.

Example Reaction :

Nitration with fuming HNO₃:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 3-Fluoro-5-methyl-4-nitropyridine | 34% |

Regioselectivity :

-

Methyl group directs nitration to position 4 (para), while fluorine deactivates the ring.

Critical Considerations

-

Steric and Electronic Effects : Fluorine’s electron-withdrawing nature and methyl’s electron-donating properties create regiochemical complexity.

-

Solubility : Reactions often require polar aprotic solvents (DMF, DMSO) to dissolve the hydrochloride salt.

-

Catalyst Compatibility : Palladium catalysts may deactivate in the presence of HCl; thus, free base forms are preferred for coupling.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Fluoro-5-methyl-pyridine hydrochloride has been investigated for its potential as a bioactive agent in various therapeutic contexts.

1.1. Pharmacological Properties

Recent studies have highlighted the compound's interaction with muscarinic acetylcholine receptors, suggesting its role as a pharmacological probe. For instance, a study demonstrated that an analogue of 3-Fluoro-5-methyl-pyridine exhibited significant positive allosteric modulation at the M3 muscarinic receptor, which is crucial for bladder function and other physiological processes . The pharmacokinetic profile showed favorable absorption and bioavailability, indicating its potential for further development in drug formulations .

1.2. Case Studies

A notable case study involved the assessment of the compound's effects on isolated rat bladder tissue. The results indicated that the compound significantly enhanced contractile responses, suggesting its utility in treating bladder dysfunctions . The pharmacokinetic analysis revealed a half-life of 7.8 hours and moderate clearance rates, making it a candidate for therapeutic use .

Agrochemical Applications

The agrochemical industry has also recognized the utility of this compound and its derivatives.

2.1. Herbicidal Properties

Compounds containing the pyridine moiety are often employed as herbicides due to their ability to inhibit specific biochemical pathways in plants. Trifluoromethylpyridines, including derivatives of 3-Fluoro-5-methyl-pyridine, have been shown to possess herbicidal activity against various weed species .

2.2. Market Applications

The introduction of trifluoromethylpyridine derivatives into the market has led to the development of several agrochemical products aimed at pest control and crop protection. These compounds leverage unique physicochemical properties imparted by fluorine atoms, enhancing their efficacy against pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield.

3.1. Synthetic Routes

Various synthetic pathways have been explored to produce this compound, including liquid-phase reactions that allow for continuous processing and high selectivity . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

3.2. Analytical Techniques

Characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity . These methods are crucial for ensuring that the compound meets the necessary standards for pharmaceutical and agrochemical applications.

Data Tables

| Application Area | Properties | Case Study Findings |

|---|---|---|

| Pharmaceuticals | Positive allosteric modulation at M3 receptor | Enhanced contractile responses in rat bladder tissue |

| Agrochemicals | Herbicidal activity against weeds | Development of new pest control products |

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methyl-pyridine hydrochloride depends on its specific applicationFor example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.

5-Methylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

Trifluoromethylpyridine: Contains multiple fluorine atoms, leading to distinct reactivity and applications.

Uniqueness: 3-Fluoro-5-methyl-pyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts specific physical, chemical, and biological properties that differentiate it from other fluorinated pyridines .

Biologische Aktivität

3-Fluoro-5-methyl-pyridine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The introduction of fluorine enhances the compound's lipophilicity and binding affinity, which can modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to 3-fluoro-5-methyl-pyridine have shown inhibitory effects on various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling cascades.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of pyridine derivatives found that this compound exhibited significant inhibition against Bacillus subtilis and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| B. subtilis | 30 |

| S. typhi | 35 |

These results indicate a promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| A375 | 18 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

3-fluoro-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBDFLCODOXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.